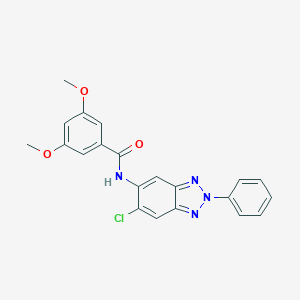![molecular formula C21H26N2O6 B278219 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide, also known as IBTMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. IBTMBA is a derivative of the compound 3,4,5-trimethoxybenzamide and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide can act as a dopamine D2 receptor antagonist, which may contribute to its effects on the dopaminergic system. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit the reuptake of serotonin and glutamate, which may contribute to its effects on these neurotransmitter systems.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, many of which are related to its effects on neurotransmitter systems. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide can increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been shown to have antioxidant and anti-inflammatory effects, which may be related to its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide in lab experiments is its specificity for certain neurotransmitter systems. For example, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been shown to have a high affinity for dopamine D2 receptors, which may make it a useful tool for investigating the role of the dopaminergic system in various behaviors and diseases. However, one limitation of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential for off-target effects. Like many drugs and compounds, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide may interact with other proteins and molecules in the body, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide. One area of interest is the investigation of its effects on neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide may have potential applications in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide and its potential applications in scientific research.
Conclusion
In conclusion, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its effects on neurotransmitter systems in the brain make it a useful tool for investigating the role of these systems in various behaviors and diseases. While there are advantages and limitations to using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide in lab experiments, its potential applications in the treatment of neurodegenerative diseases and psychiatric disorders make it an area of ongoing research.
Synthesemethoden
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide are 3,4,5-trimethoxybenzoic acid and isobutyryl chloride. The reaction between these two compounds is catalyzed by a base, such as pyridine, to produce the intermediate isobutyryl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with aniline in the presence of a base to produce N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the key areas of research has been the investigation of the compound's effects on the brain and nervous system. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has a range of effects on neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.
Eigenschaften
Produktname |
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C21H26N2O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C21H26N2O6/c1-12(2)20(24)23-15-8-7-14(11-16(15)26-3)22-21(25)13-9-17(27-4)19(29-6)18(10-13)28-5/h7-12H,1-6H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
OTHCSFRBZKXSML-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)